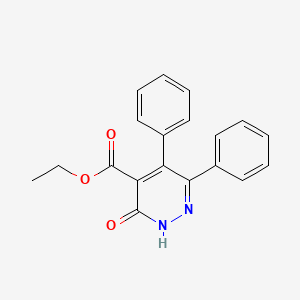

4-ethylphenyl (4-bromo-2-methylphenoxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"4-ethylphenyl (4-bromo-2-methylphenoxy)acetate" is a complex organic molecule that belongs to the class of compounds known for their potential in various fields of chemistry and pharmacology. The structural complexity and functional groups present in this molecule suggest its significance in synthetic organic chemistry and potential applications in material science, pharmaceuticals, and chemical engineering.

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step reactions, starting from simple precursors. For example, Altowyan et al. (2022) described an efficient synthesis method for a precursor molecule for dual hypoglycemic agents, showcasing the typical approach to constructing complex molecules through consecutive reactions and crystal purification processes (Altowyan et al., 2022).

科学的研究の応用

Radical Scavenging Activity

Research on new nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated potent scavenging activity against DPPH radicals. These compounds, including derivatives of bromophenols, have shown potential applications in food and pharmaceutical fields as natural antioxidants due to their radical scavenging properties (Li et al., 2012).

Microbial Metabolism

The metabolism of 4-ethylphenol by Aspergillus fumigatus ATCC 28282 has been thoroughly studied. This fungus can use 4-ethylphenol as its sole carbon and energy source, transforming it through a series of enzymatic reactions into various compounds, illustrating the potential of microbial processes in transforming phenolic compounds for biotechnological applications (Jones et al., 1994).

Synthesis of Biologically Active Compounds

Efforts in synthesizing ethyl-2-(4-aminophenoxy)acetate as a precursor for dual hypoglycemic agents indicate the importance of phenolic and bromophenol derivatives in developing novel therapeutic agents. Such compounds are being explored for their potential in treating conditions like diabetes, showcasing the role of specific chemical syntheses in drug discovery (Altowyan et al., 2022).

Corrosion Inhibition

The study of chalcone derivatives, including (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. This research provides insight into the application of phenolic compounds in protecting metals from corrosion, highlighting their potential in industrial applications (Lgaz et al., 2017).

作用機序

Safety and Hazards

特性

IUPAC Name |

(4-ethylphenyl) 2-(4-bromo-2-methylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO3/c1-3-13-4-7-15(8-5-13)21-17(19)11-20-16-9-6-14(18)10-12(16)2/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOUXMBBJVVSMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylphenyl (4-bromo-2-methylphenoxy)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)

![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)

![5-[(3-hydroxy-3-piperidinyl)methyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide dihydrochloride](/img/structure/B5558883.png)

![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)

![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)

![N-[trans-4-isopropyl-1-(methylsulfonyl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5558945.png)

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)